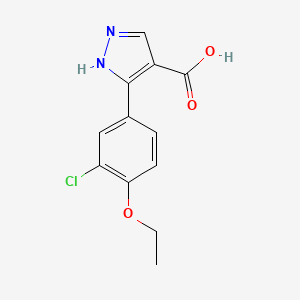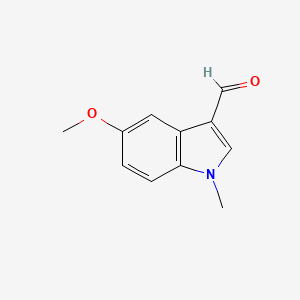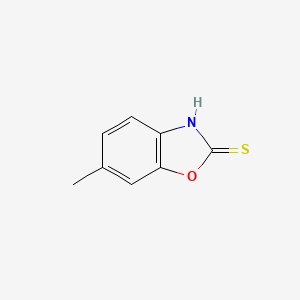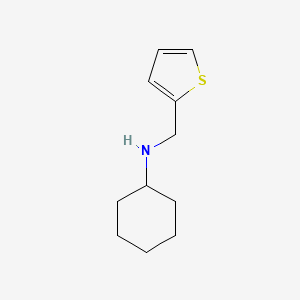
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole class, which is known for its significance in medicinal chemistry due to the pyrazole ring's presence in numerous pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation reactions or functionalization of existing pyrazole scaffolds. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved through cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times . Similarly, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols led to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These methods could potentially be adapted for the synthesis of "3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as crystallographic analysis . For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray crystallography, which provided detailed information about the molecular geometry . These techniques could be employed to analyze the molecular structure of "3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid" once synthesized.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including cross-coupling reactions, which are useful for further functionalization. For instance, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were used in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles . Additionally, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of pyrazole-3-carboxamide . These reactions highlight the reactivity of the pyrazole ring and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and functional groups. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and overall reactivity. Theoretical calculations, such as Density Functional Theory (DFT), can predict properties like the HOMO-LUMO energy gap and molecular electrostatic potential, which are indicative of chemical stability and reactivity . These computational methods could be applied to "3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid" to predict its properties before experimental validation.
Wissenschaftliche Forschungsanwendungen
Optical Nonlinearity and Potential NLO Materials
A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds structurally related to 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid, have been synthesized and characterized. These compounds exhibit optical nonlinearity, with certain derivatives showing maximum nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Synthesis of Condensed Pyrazoles
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize various alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds have been utilized for the cyclization into different condensed pyrazoles, demonstrating the versatility of pyrazole carboxylates in organic synthesis (Arbačiauskienė et al., 2011).
Functionalization Reactions
Studies on the functionalization of pyrazole carboxylic acids, similar to 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid, have been conducted. These studies focus on reactions with aminophenol derivatives, yielding various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the reactivity of these compounds (Yıldırım & Kandemirli, 2006).
X-ray Crystallography and Structure Elucidation
The synthesis of derivatives similar to 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid and their corresponding methyl esters have been achieved. X-ray crystallography has been crucial in elucidating their complex structures, especially in determining the regioisomer formed by these compounds (Kumarasinghe et al., 2009).
Auxin Activities and Agricultural Applications
Research has been conducted on ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a compound structurally related to the one . These studies focus on synthesizing new compounds and evaluating their auxin activities, which are vital for plant growth regulation. Some of these compounds have shown potential as antiblastics for wheat gemma (Yue et al., 2010).
Eigenschaften
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-10-4-3-7(5-9(10)13)11-8(12(16)17)6-14-15-11/h3-6H,2H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTARPROONRROPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














